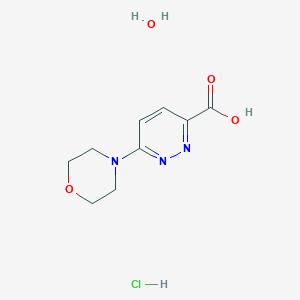

6-Morpholin-4-ylpyridazine-3-carboxylic acid hydrochloride hydrate

Description

6-Morpholin-4-ylpyridazine-3-carboxylic acid hydrochloride hydrate (CAS: 1192758-40-9) is a heterocyclic compound featuring a pyridazine core substituted with a morpholine group at position 6 and a carboxylic acid at position 2. Its molecular formula is C₉H₁₄ClN₃O₄, with a molecular weight of 263.678 g/mol . The hydrochloride hydrate form enhances solubility and stability, making it suitable for synthetic and pharmaceutical applications. The SMILES notation (C1COCCN1C2=NN=C(C=C2)C(=O)O.O.Cl) highlights its structural features: a pyridazine ring, morpholine moiety, carboxylic acid group, and hydrated hydrochloride salt .

Properties

IUPAC Name |

6-morpholin-4-ylpyridazine-3-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3.ClH.H2O/c13-9(14)7-1-2-8(11-10-7)12-3-5-15-6-4-12;;/h1-2H,3-6H2,(H,13,14);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARLCSQEQQKXKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C(=O)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Morpholin-4-ylpyridazine-3-carboxylic Acid

- Reaction Conditions: The reaction typically involves stirring the pyridazine-3-carboxylic acid derivative with morpholine under reflux or at elevated temperatures to facilitate nucleophilic substitution.

- Solvents: Common solvents include polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which dissolve both reactants and support nucleophilic substitution.

- Reaction Time: Literature suggests reaction times ranging from several hours to overnight (e.g., 4 to 20 hours) depending on temperature and solvent.

- Workup: Upon completion, the reaction mixture is cooled, diluted with water or aqueous base, and the product is isolated by filtration or extraction.

Formation of Hydrochloride Hydrate Salt

- Acidification: The free base 6-morpholin-4-ylpyridazine-3-carboxylic acid is treated with hydrochloric acid (HCl) in aqueous or alcoholic solution.

- Hydrate Formation: Controlled crystallization under hydrated conditions leads to the formation of the hydrochloride hydrate salt.

- Isolation: The salt is isolated by filtration, washed with cold water to remove impurities, and dried under vacuum or mild heating (e.g., 50°C).

Representative Reaction Scheme

| Step | Reactants/Conditions | Product | Notes |

|---|---|---|---|

| 1 | Pyridazine-3-carboxylic acid + Morpholine, reflux in DMF | 6-Morpholin-4-ylpyridazine-3-carboxylic acid | Nucleophilic substitution |

| 2 | Product + HCl (aqueous), controlled temperature crystallization | 6-Morpholin-4-ylpyridazine-3-carboxylic acid hydrochloride hydrate | Salt formation and hydrate crystallization |

Analytical and Purity Data

| Parameter | Value | Source/Notes |

|---|---|---|

| Molecular Formula | C9H14ClN3O4 | Hydrochloride hydrate form |

| Molecular Weight | 263.678 g/mol | Confirmed by Thermo Scientific catalog data |

| Purity | ≥97% | Typical purity for research grade material |

| Physical Form | Crystalline solid, amber glass bottle | Stability maintained under dry storage |

| InChI Key | VARLCSQEQQKXKH-UHFFFAOYSA-N | Chemical identifier for hydrochloride hydrate |

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Morpholine Equivalents | 1.0 - 1.5 eq | Slight excess to drive reaction forward |

| Solvent | DMF, DMSO, or similar polar aprotic solvents | Facilitates nucleophilic substitution |

| Temperature | 80 - 120°C (reflux or controlled heating) | Higher temp improves reaction rate |

| Reaction Time | 4 - 20 hours | Longer times for complete conversion |

| Acid for Salt Formation | Concentrated HCl aqueous solution | Controlled addition to avoid decomposition |

| Crystallization Temp | 0 - 25°C | To obtain hydrate crystalline form |

| Purification | Filtration, washing with cold water | Removes unreacted starting materials |

Chemical Reactions Analysis

6-Morpholin-4-ylpyridazine-3-carboxylic acid hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or pyridazine rings are substituted with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

6-Morpholin-4-ylpyridazine-3-carboxylic acid hydrochloride hydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Morpholin-4-ylpyridazine-3-carboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Pyridazine-Based Derivatives

QB-2807 : 6-Morpholin-4-ylpyridazine-3-carboxylic Acid (CAS: 914637-36-8)

- Key Differences : Lacks the hydrochloride hydrate component.

- Impact : The free acid form (purity: 95%) likely has lower aqueous solubility compared to the hydrochloride hydrate, which is critical for biological assays or formulation .

Sulphonated Pyridazine Derivatives (7a-f)

- Example : 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a).

- Synthesis involves sulphonyl chloride coupling, contrasting with the carboxylation steps required for the target compound .

Heterocyclic Variants with Morpholine Substituents

QA-7669 : 6-Morpholin-4-ylpyrazine-2-carboxylic Acid (CAS: 40262-73-5)

- Structural Shift : Pyrazine ring replaces pyridazine.

QY-2131 : 6-(Morpholin-4-yl)pyridine-2-carbonitrile (CAS: 868755-53-7)

Ester and Salt Forms

YC-0240 : 2-(4-Morpholinyl)-pyridine-4-carboxylic Acid Methyl Ester (CAS: 262296-00-4)

- Modification : Methyl ester replaces carboxylic acid.

- Role : Esters are prodrug candidates, hydrolyzing in vivo to release the active carboxylic acid. This enhances oral bioavailability compared to the ionic hydrochloride hydrate form .

1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride Hydrate (CAS: 86393-32-0)

Physicochemical Properties

Biological Activity

6-Morpholin-4-ylpyridazine-3-carboxylic acid hydrochloride hydrate (CAS Number: 1192758-40-9) is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique molecular structure, characterized by a morpholine ring attached to a pyridazine nucleus, suggests potential biological activities that warrant detailed investigation.

Molecular Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 263.68 g/mol. The compound features a carboxylic acid group, which is crucial for its biological activity, particularly in enzyme interactions and receptor binding mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C9H14ClN3O4 |

| Molecular Weight | 263.68 g/mol |

| InChI Key | VARLCSQEQQKXKH-UHFFFAOYSA-N |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Studies indicate that it may act as an enzyme inhibitor, modulating metabolic pathways relevant to various diseases. The exact mechanisms involve binding to active sites or allosteric sites on enzymes, thereby altering their activity.

Anticancer Potential

Recent investigations have highlighted the potential of this compound as an anticancer agent. In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including non-small cell lung cancer (NSCLC) cells. The compound's mechanism involves the inhibition of key metabolic enzymes that are overexpressed in cancerous cells.

Table 1: Cytotoxicity of this compound

| Cell Line | EC50 (μM) | Response Rate (%) |

|---|---|---|

| H2122 | <1 | >95 |

| H460 | <1 | >95 |

| HCC95 | <1 | >95 |

| HCC44 | <1 | >95 |

| Other Lines | >10 | <10 |

These findings suggest a selective toxicity profile, where the compound preferentially affects cancerous cells over normal cells due to differential expression of metabolic enzymes.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on stearoyl-CoA desaturase (SCD), an enzyme critical for fatty acid metabolism. Inhibition of SCD leads to reduced levels of unsaturated fatty acids, which are essential for maintaining membrane integrity in rapidly dividing cells.

Case Study: Inhibition Mechanism

In a study focusing on the mechanism of action, it was observed that this compound acted as a covalent inhibitor of SCD. The compound was metabolized by cytochrome P450 enzymes in sensitive cell lines, resulting in the formation of active inhibitors that irreversibly bind to SCD, leading to cell death due to fatty acid deficiency .

Safety and Toxicology

While promising in therapeutic applications, safety assessments are crucial. Preliminary studies suggest potential respiratory irritation upon exposure; however, comprehensive toxicological evaluations are necessary to establish safety profiles for clinical use.

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 6-Morpholin-4-ylpyridazine-3-carboxylic acid hydrochloride hydrate?

- Answer : The compound consists of a pyridazine ring substituted with a morpholine group at position 6 and a carboxylic acid at position 3, with hydrochloride and hydrate counterions. Its molecular formula is C₁₀H₁₁ClN₂O₂·xH₂O (anhydrous molecular weight: 226.66 g/mol). Key properties include:

- Hydrophilicity : Enhanced by the morpholine group and hydrate, influencing solubility in polar solvents like water or DMF.

- Stability : The hydrochloride form improves stability under acidic conditions, but hygroscopicity due to hydrate content requires storage in desiccators .

- Structural Confirmation : Techniques like NMR (¹H/¹³C), FT-IR (to identify carboxylic acid and morpholine peaks), and X-ray crystallography (for hydrate confirmation) are essential for characterization .

Q. How can researchers synthesize this compound with high purity?

- Answer : A common route involves:

Condensation : React 6-chloropyridazine-3-carboxylic acid with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Acidification : Treat with HCl to form the hydrochloride salt.

Hydration : Recrystallize from aqueous ethanol to incorporate water molecules.

Critical Parameters :

- Catalyst Optimization : Palladium or copper catalysts may improve yield in coupling steps .

- Purity Control : Use HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) to verify ≥98% purity .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Answer :

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrate loss or deliquescence .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with TGA to assess hydrate stability and HPLC to monitor decomposition products .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction mechanisms of this compound?

- Answer :

- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states, identifying energy barriers in the morpholine coupling step .

- Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on reaction kinetics (e.g., DMF vs. toluene) .

- Case Study : A 2024 study combined DFT with experimental data to reduce synthesis steps from 5 to 3, achieving 85% yield .

Q. How should researchers resolve contradictions in biological activity data for this compound?

- Answer : Contradictions (e.g., varying IC₅₀ values in enzyme assays) may arise from:

- Hydrate Variability : Different hydrate forms (e.g., hemihydrate vs. monohydrate) alter solubility and bioavailability. Use DSC to characterize hydrate composition .

- Assay Conditions : Standardize buffer pH (e.g., phosphate vs. Tris) and temperature (25°C vs. 37°C) to ensure reproducibility .

- Statistical Analysis : Apply multivariate ANOVA to isolate confounding variables (e.g., cell line heterogeneity) .

Q. What methodologies are recommended for scaling up synthesis while maintaining yield and purity?

- Answer :

- Process Design : Use DoE (Design of Experiments) to optimize parameters (e.g., reactant stoichiometry, temperature, mixing rate). A 2023 study achieved 92% yield at 10 L scale by adjusting morpholine/pyridazine ratio to 1.2:1 .

- Separation Techniques : Implement membrane filtration (MWCO 1 kDa) to remove unreacted morpholine and crystallization under controlled cooling rates (1°C/min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.